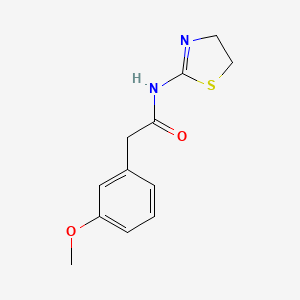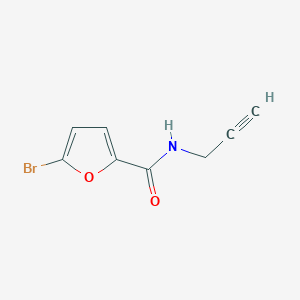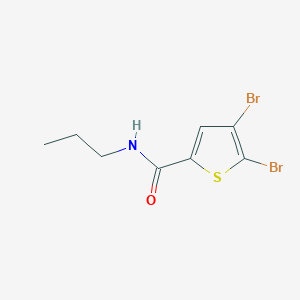![molecular formula C16H21NO2 B7468400 1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)
1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one, also known as CRF-1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of spirocyclic compounds and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one involves the antagonism of the corticotropin-releasing factor receptor 1 (1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one). 1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one is a G-protein-coupled receptor that is involved in the regulation of the stress response. Antagonism of 1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one has been found to be effective in reducing anxiety and depression-like behaviors in animal models. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain and peripheral tissues. Furthermore, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one in lab experiments include its high potency and selectivity for 1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments, and its relatively high cost compared to other compounds.
Direcciones Futuras
There are various future directions for the research and development of 1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one. One direction is to study its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study its potential use in the treatment of chronic pain, as it has been found to have analgesic effects in animal models. Furthermore, there is a need to optimize the synthesis method to improve yields and reduce costs. Finally, there is a need for further studies to understand the long-term effects of 1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one and its potential side effects.
Métodos De Síntesis
The synthesis of 1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one involves the reaction of a spirocyclic lactam with an isocyanate. The reaction takes place under mild conditions and yields the desired product in good yields. The synthesis method has been reported in various research articles and has been optimized for better yields.
Aplicaciones Científicas De Investigación
1-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and anti-inflammatory properties. It has also been found to be effective in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, it has been found to have antitumor activity and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-9-7-16(8-10-17)11-14(18)13-5-3-4-6-15(13)19-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULPPGDFHMPPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)

![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)
![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)



![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![4-[(4-Fluorophenyl)methylamino]benzenesulfonamide](/img/structure/B7468399.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)